

What is Pyridoxal Phosphate-d3 and its chemical structure

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An In-Depth Technical Guide to Pyridoxal Phosphate-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxal Phosphate-d3 (PLP-d3) is the deuterium-labeled form of pyridoxal 5'-phosphate (PLP), the active coenzyme form of vitamin B6.[1] In the realm of bioanalysis and pharmacokinetic studies, stable isotope-labeled compounds like PLP-d3 are indispensable tools.[2] This guide provides a comprehensive overview of PLP-d3, its chemical properties, and its critical role as an internal standard in quantitative mass spectrometry-based assays.

Pyridoxal 5'-phosphate is a vital cofactor in a multitude of enzymatic reactions, primarily in amino acid metabolism.[3] It plays a crucial role in neurotransmitter synthesis, such as the conversion of levodopa to dopamine and glutamate to GABA.[4] Given its physiological significance, accurate quantification of PLP in biological matrices is essential for clinical diagnostics and research. PLP-d3 serves as the gold standard for such measurements, offering enhanced accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[2]

Chemical Structure and Properties



Pyridoxal Phosphate-d3 is structurally identical to its endogenous counterpart, with the key difference being the substitution of three hydrogen atoms with deuterium on the methyl group of the pyridine ring. This subtle alteration in mass allows for its differentiation from the unlabeled analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical.

The canonical SMILES representation for **Pyridoxal Phosphate-d3** is: [2H]C([2H]) ([2H])c1ncc(COP(=O)(O)O)c(C=O)c1O.[5]

Chemical Structure of Pyridoxal Phosphate-d3

Caption: Chemical structure of **Pyridoxal Phosphate-d3**.

Quantitative Data Summary

The primary application of **Pyridoxal Phosphate-d3** is as an internal standard for the quantification of PLP. Below is a summary of its key properties and performance metrics from validated analytical methods.

Parameter	Value	Reference
Molecular Formula	C ₈ H ₇ D ₃ NO ₆ P	[5]
Molecular Weight	250.16 g/mol	[5]
Purity	>85% to ≥98%	[4][5]
Mass Transition (LC-MS/MS)	m/z 247.9 > 149.9	[6]
Linearity Range (in whole blood)	4 to 8000 nmol/L	[7]
Intra-day Precision (% CV)	1.7 - 2.8%	[7]
Inter-day Precision (% CV)	3.0 - 4.1%	[7]
Mean Recovery	98% (89 - 103%)	[7]
Lower Limit of Quantification (LLOQ)	4 nmol/L	[7]



Experimental Protocols Quantification of Pyridoxal 5'-Phosphate in Whole Blood using LC-MS/MS

This protocol is a generalized procedure based on published methods for the analysis of PLP in biological matrices using PLP-d3 as an internal standard.[7][8]

- 1. Sample Preparation (Protein Precipitation)
- To 250 μ L of whole blood sample, add 50 μ L of a working solution of **Pyridoxal Phosphate-d3** (internal standard).
- Add 10% trichloroacetic acid for deproteinization.
- · Vortex mix the samples.
- Centrifuge to pellet the precipitated proteins.
- Collect the supernatant for analysis.
- 2. Chromatographic Conditions
- LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
- Column: A reversed-phase C18 column (e.g., Waters™ Symmetry C18).[7]
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
- Injection Volume: 20 μL of the supernatant.[7]
- 3. Mass Spectrometry Conditions
- Mass Spectrometer: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.



- Multiple Reaction Monitoring (MRM) Transitions:
 - Pyridoxal 5'-Phosphate (PLP): m/z 247.8 > 149.8[7]
 - Pyridoxal Phosphate-d3 (PLP-d3): m/z 247.9 > 149.9[6]
- Collision Energy: Approximately 14 eV.[7]
- 4. Data Analysis
- Integrate the chromatographic peaks for both the analyte (PLP) and the internal standard (PLP-d3).
- Calculate the peak area ratio of PLP to PLP-d3.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
- Determine the concentration of PLP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for PLP Quantification

The following diagram illustrates the typical workflow for quantifying pyridoxal 5'-phosphate in a biological sample using **Pyridoxal Phosphate-d3** as an internal standard.



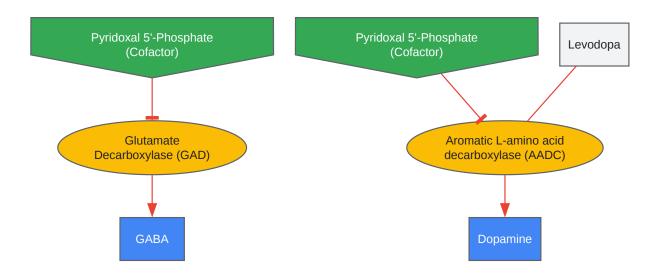
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Caption: Workflow for PLP quantification using a deuterated internal standard.

Role of Pyridoxal Phosphate in Neurotransmitter Synthesis

This diagram illustrates the role of pyridoxal 5'-phosphate (PLP) as a cofactor in key neurotransmitter synthesis pathways.



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Caption: PLP as a cofactor in neurotransmitter synthesis.

Conclusion

Pyridoxal Phosphate-d3 is a critical reagent for researchers and drug development professionals who require accurate and reliable quantification of pyridoxal 5'-phosphate. Its use as an internal standard in LC-MS/MS methodologies significantly enhances the quality of bioanalytical data, which is paramount for understanding the role of vitamin B6 in health and disease, as well as for the development of therapeutics that may interact with its metabolic pathways. The detailed protocols and data presented in this guide underscore the robustness and utility of Pyridoxal Phosphate-d3 in modern analytical science.



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